2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-
Description
2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- is a heterocyclic compound featuring a benzothiazole core fused with a 1,3,4-oxadiazole ring. Key structural attributes include:
- 1,3,4-Oxadiazole ring: Linked to a 2,4-dimethoxyphenyl group at position 5, which may influence pharmacological activity through steric and electronic effects .
- Molecular formula: Presumed to be C₁₇H₁₆N₄O₄S (calculated based on substituents), with a molecular weight of ~380.39 g/mol.
Nucleophilic substitution reactions using sodium hydride in DMF to form the oxadiazole ring .
Condensation steps to attach the 2,4-dimethoxyphenyl group .
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-10-7-8-11(13(9-10)25-3)16-21-22-17(26-16)20-18-19-15-12(24-2)5-4-6-14(15)27-18/h4-9H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCYWRZTWZBNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136934 | |
| Record name | N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862974-26-3 | |
| Record name | N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862974-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thioureas in Sulfuric Acid
A patent by US5374737A describes the cyclization of water-containing arylthioureas in 99–100% sulfuric acid with bromine or hydrogen bromide as catalysts. For example, arylthioureas derived from substituted anilines undergo cyclization at elevated temperatures (50–80°C) to yield 2-aminobenzothiazoles. The process tolerates electron-donating groups like methoxy, critical for introducing the 4-methoxy substituent. Reaction yields exceed 85% when using thioureas with 1–35% water content, as residual water facilitates proton exchange without diluting the acidic medium.
Iodine-Catalyzed Oxidative Cyclization
An alternative method from ChemicalBook employs iodine (30 mol%) and p-toluenesulfonic acid (PTSA) in acetonitrile with hydrogen peroxide as an oxidant. Cyclohexanone and thiourea react at 75°C for 24 hours, yielding 2-aminobenzothiazole quantitatively. This method avoids concentrated sulfuric acid, making it safer for lab-scale synthesis. The mechanism involves iodine-mediated oxidation of the thiourea intermediate, followed by intramolecular cyclization.
Construction of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is synthesized via hydrazide cyclization or carbon disulfide-mediated ring closure , with the 2,4-dimethoxyphenyl group introduced through nucleophilic substitution.
Hydrazide Cyclization with Carbon Disulfide
A study in ACS Omega outlines the synthesis of 1,3,4-oxadiazoles from hydrazide precursors. Ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate to form a hydrazide, which reacts with carbon disulfide in the presence of potassium hydroxide. Refluxing in ethanol for 6 hours produces 5-mercapto-1,3,4-oxadiazole derivatives. Acidification with HCl precipitates the product, which is recrystallized from ethanol (yield: 70–80%).
Coupling with 2,4-Dimethoxyphenyl Groups
Coupling Strategies for Final Assembly
The benzothiazolamine and oxadiazole moieties are conjugated via amide bond formation or nucleophilic aromatic substitution .
Amide Coupling Using Carbodiimides
US10377750B2 describes a protocol where 2-aminobenzothiazole reacts with a carboxylic acid derivative of the oxadiazole. In one example, 1,1′-carbonyldiimidazole (CDI) activates the carboxylic acid in tetrahydrofuran (THF), followed by addition of the amine at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the coupled product after extraction and crystallization (yield: 65–75%).
Mitsunobu Reaction for Ether Linkage
For oxygen-linked derivatives, the Mitsunobu reaction is employed. A benzothiazolamine with a hydroxyl group is reacted with the oxadiazole-bearing alcohol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF. This method ensures regioselectivity and avoids side reactions, though it requires anhydrous conditions.
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Oxadiazole cyclization | Ethanol, KOH, reflux | 78 | |
| Benzothiazolamine | CH₃CN, I₂, PTSA, 75°C | 100 | |
| Amide coupling | THF, CDI, rt | 72 |
The choice of solvent significantly impacts yield. Acetonitrile enhances iodine’s oxidative capacity in benzothiazolamine synthesis, while ethanol stabilizes intermediates during oxadiazole formation.
Temperature and Reaction Time
-
Benzothiazolamine cyclization : 24 hours at 75°C ensures complete conversion.
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Oxadiazole ring closure : 6 hours under reflux prevents over-oxidation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction involving hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids to facilitate substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound's biological activity is attributed to its structural components, which allow it to interact with various cellular targets. Key areas of application include:
Antimicrobial Activity
Research indicates that derivatives of benzothiazolamines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against a variety of pathogens:
The presence of electron-withdrawing groups such as nitro and methoxy enhances the antibacterial and antifungal activities of these compounds .
Anticancer Potential
Benzothiazole derivatives have shown promise in cancer research. Their ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are also being explored. Compounds similar to 2-benzothiazolamine have demonstrated the ability to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases.
Case Studies
Several studies have documented the synthesis and evaluation of benzothiazole derivatives:
- A study synthesized five new derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida tropicalis. The results indicated that modifications on the benzothiazole ring significantly influenced antimicrobial efficacy .
- Another research focused on the synthesis of 2-(2,5-dimethoxyphenyl)benzothiazole using environmentally friendly methods, yielding high purity and demonstrating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with enzyme function. In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Advantages: The target compound’s methoxy-rich architecture may improve bioavailability and target binding compared to halogenated or non-polar analogues.
- Unanswered Questions : Direct pharmacological data (e.g., IC₅₀, toxicity) and crystallographic studies (e.g., via SHELXL ) are needed to validate inferred activities.
- Synthetic Optimization : Yields and purity benchmarks from similar compounds (e.g., 76% global yield in ) set a precedent for scalable synthesis.
Biological Activity
The compound 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- is a hybrid molecule that incorporates both benzothiazole and oxadiazole moieties. These structural features are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a benzothiazole ring fused with an oxadiazole unit and additional methoxy and dimethoxy substitutions that potentially enhance its biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole derivatives. The incorporation of these moieties in the compound under discussion has shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer).
- Findings : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents such as piroxicam and meloxicam. For instance, one study reported IC50 values of 2.76 µM against OVXF 899 cell lines .
2. Anti-inflammatory Activity
The compound's potential as a COX inhibitor was assessed through cyclooxygenase (COX) inhibition assays:
- COX Inhibition : The compound demonstrated selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
- Selectivity Ratio : The selectivity ratio was found to be similar to that of meloxicam, indicating a favorable profile for anti-inflammatory applications .
3. Antioxidant Activity
Antioxidant properties were evaluated through reactive oxygen species (ROS) scavenging assays:
- Results : The compound showed significant ROS scavenging activity under both normal and oxidative stress conditions, outperforming standard drugs in some tests .
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX and histone deacetylases (HDACs) .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of the compound to these targets is enhanced by its structural features, allowing for effective inhibition at lower concentrations .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives including the target compound revealed that it exhibited potent anticancer activity against multiple tumor cell lines. The compound was tested alongside other derivatives, showing superior efficacy against resistant cancer cell lines.
Case Study 2: Inflammation Model
In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. This supports its potential therapeutic use in inflammatory diseases.
Data Summary
Q & A
Q. What are the recommended synthetic routes for preparing 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and condensation. For example, substituted benzaldehydes can react with aminotriazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 65–85°C). Yield optimization requires careful control of stoichiometry, solvent purity (e.g., absolute ethanol), and reaction time. Pressure reduction during solvent evaporation minimizes decomposition . Advanced purification techniques, such as column chromatography (hexane/ethyl acetate gradients), enhance purity .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Combine IR spectroscopy (to confirm C=N, C-O-C, and methoxy group stretches) with ¹H/¹³C NMR (to resolve aromatic protons, methoxy substituents, and oxadiazole/benzothiazole ring signals). For example, methoxy groups typically appear as singlets at δ ~3.8–4.0 ppm in ¹H NMR. Mass spectrometry (MS) with fragmentation analysis verifies molecular weight and key structural motifs (e.g., m/z peaks corresponding to oxadiazole cleavage) .
Q. What safety protocols are critical when handling this compound, given its potential hazards?
- Methodological Answer : Safety Data Sheets (SDS) indicate acute oral toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of dust. First-aid measures include immediate rinsing for eye/skin contact and medical consultation if ingested. Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound, and what are key parameters to validate these models?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity. Molecular docking against target proteins (e.g., bacterial enzymes or cancer biomarkers) requires validated crystal structures (PDB database). Use software like AutoDock Vina with flexible ligand docking and scoring functions (e.g., binding affinity ΔG). Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-oxadiazole hybrids?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent/DMSO concentrations). Standardize protocols using CLSI guidelines for antimicrobial testing. For cytotoxicity, compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. Meta-analyses of SAR studies can identify critical substituents (e.g., methoxy vs. chloro groups) that modulate activity .
Q. How can process engineering principles improve scalability of the synthesis while maintaining purity?
- Methodological Answer : Apply CRDC subclass RDF2050108 (process control/simulation) to model reaction kinetics and optimize parameters (temperature, agitation). Membrane separation (RDF2050104) can replace traditional filtration for intermediate purification. For example, nanofiltration membranes with MWCO ~300–500 Da selectively remove unreacted precursors. Continuous-flow reactors enhance reproducibility and reduce batch-to-batch variability .
Q. What are the implications of substituent positioning (e.g., 2,4-dimethoxyphenyl vs. 4-tert-butylphenyl) on the compound’s pharmacokinetic properties?
- Methodological Answer : Substituents influence logP (lipophilicity) and metabolic stability. Use HPLC-MS to measure plasma protein binding and microsomal stability (e.g., human liver microsomes). Methoxy groups at 2,4-positions enhance solubility but may reduce BBB penetration compared to hydrophobic tert-butyl groups. In silico tools like SwissADME predict absorption/distribution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
